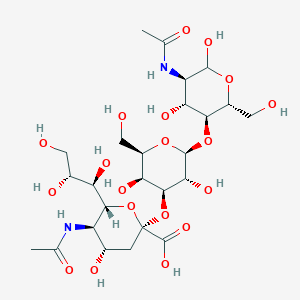
alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc is a complex carbohydrate molecule, also known as a glycan. It is composed of three monosaccharides: alpha-Neup5Ac (N-acetylneuraminic acid), beta-D-Galp (D-galactose), and D-GlcpNAc (N-acetylglucosamine). This compound is part of a larger family of sialylated glycans, which play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc typically involves a series of enzymatic reactions. The process begins with the activation of monosaccharides using nucleotide sugars, such as CMP-Neup5Ac, UDP-Galp, and UDP-GlcpNAc. These activated sugars are then sequentially transferred to an acceptor molecule by specific glycosyltransferases. The reaction conditions often include optimal pH, temperature, and the presence of divalent metal ions to ensure enzyme activity.
Industrial Production Methods
Industrial production of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc can be achieved through microbial fermentation or enzymatic synthesis. Microbial fermentation involves genetically engineered bacteria or yeast strains that express the necessary glycosyltransferases. Enzymatic synthesis, on the other hand, uses purified enzymes to catalyze the transfer of monosaccharides to the acceptor molecule. Both methods require careful optimization of fermentation conditions or enzyme concentrations to achieve high yields and purity.
化学反应分析
Types of Reactions
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the monosaccharides can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride, phosphorus tribromide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldonic acids or uronic acids, while reduction of the carbonyl groups can produce alditols. Substitution reactions can introduce various functional groups, leading to the formation of derivatives with altered chemical and biological properties.
科学研究应用
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex glycans.
Biology: It plays a role in cell-cell communication, immune response, and pathogen recognition. It is also used to study the interactions between glycans and proteins, such as lectins and antibodies.
Medicine: It is involved in the development of glycan-based therapeutics and vaccines. It is also used as a biomarker for certain diseases, such as cancer and infectious diseases.
Industry: It is used in the production of glycoproteins and glycolipids for various applications, including pharmaceuticals, cosmetics, and food additives.
作用机制
The mechanism of action of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc involves its interaction with specific molecular targets, such as lectins, antibodies, and cell surface receptors. These interactions can trigger various cellular responses, including signal transduction, immune activation, and pathogen neutralization. The molecular pathways involved in these processes are complex and often involve multiple steps, including receptor binding, conformational changes, and downstream signaling events.
相似化合物的比较
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc can be compared with other sialylated glycans, such as:
Alpha-Neup5Ac-(2->6)-beta-D-Galp-(1->4)-D-GlcpNAc: This compound has a different linkage between the sialic acid and galactose, which can affect its biological activity and interactions with proteins.
Alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->3)-D-GlcpNAc: This compound has a different linkage between the galactose and N-acetylglucosamine, which can also influence its properties and functions.
Alpha-Neup5Ac-(2->8)-alpha-Neup5Ac-(2->8)-alpha-Neup5Ac: This compound contains multiple sialic acid residues, which can enhance its binding affinity and specificity for certain receptors.
The uniqueness of alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-D-GlcpNAc lies in its specific linkage pattern and the presence of N-acetylglucosamine, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C25H42N2O19 |
|---|---|
分子量 |
674.6 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20+,21-,22?,23-,25-/m0/s1 |
InChI 键 |
GVXWGQLSDZJHFY-DIZWBPKDSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)CO)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



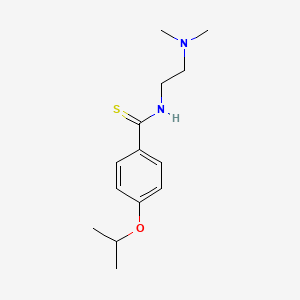
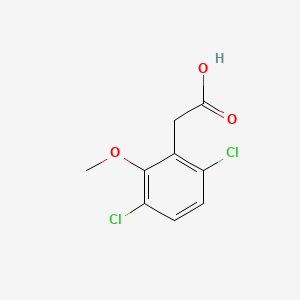
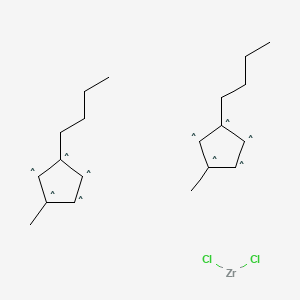
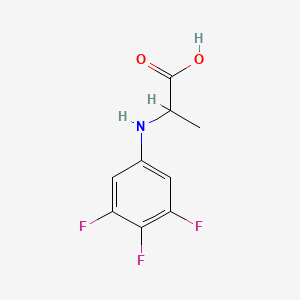
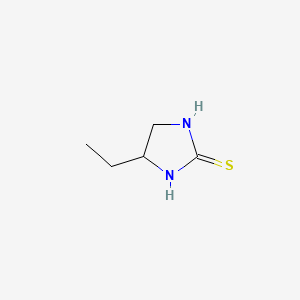


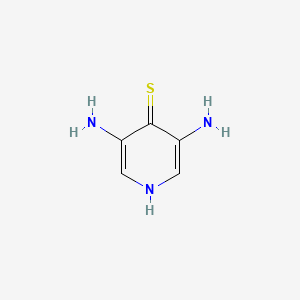

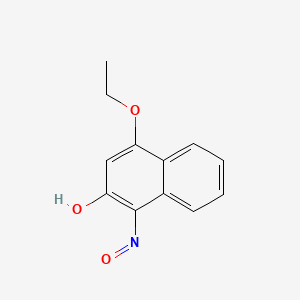

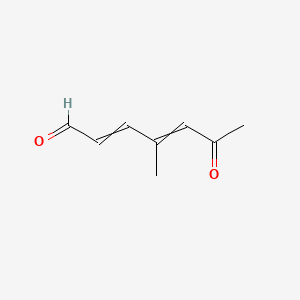
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
